Key Pharmaceutical Intermediate for the FDA-Approved Kinase Inhibitor Bosutinib
The compound is an essential intermediate for the synthesis of bosutinib, an FDA-approved drug for chronic myelogenous leukemia (CML) [1]. It is converted to 2,4-dichloro-5-methoxyaniline, which is a required building block for the API. The necessity of this precise substitution pattern was established during structure-activity relationship (SAR) studies: the analog lacking the 5-methoxy group (compound 1a) exhibited an IC50 of 30 nM against Src kinase, whereas the optimized 2,4-dichloro-5-methoxy substituted aniline derivative (1c) showed significantly increased potency, ultimately leading to bosutinib (31a) with an IC50 of 1.2 nM [2].
| Evidence Dimension | Src Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Bosutinib (derived from target intermediate) IC50 = 1.2 nM |
| Comparator Or Baseline | Analog lacking 5-methoxy group (Compound 1a) IC50 = 30 nM |
| Quantified Difference | 25-fold increase in potency |
| Conditions | Src kinase enzymatic assay |
Why This Matters
Procurement of this specific intermediate is mandatory for the validated, high-yield synthesis of the API bosutinib, ensuring compliance with pharmaceutical quality standards.
- [1] Patent WO2015198249A1. Process for preparation of bosutinib. 2015. Available from: https://patents.google.com/patent/WO2015198249A1/en View Source
- [2] Wolfe, J. P., et al. Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. *J. Med. Chem.* 2001, *44*(23), 3965-3977. Available from: https://pubs.acs.org/doi/10.1021/jm0102250 View Source
